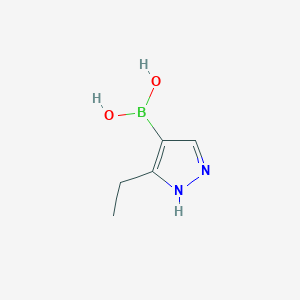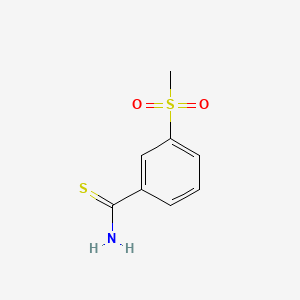
3-(Methylsulfonyl)benzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)benzothioamide is an organic compound that belongs to the class of benzothioamides. This compound is characterized by the presence of a benzene ring substituted with a thioamide group and a methylsulfonyl group. Benzothioamides are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)benzothioamide typically involves the introduction of a thioamide group into a benzene ring substituted with a methylsulfonyl group. One common method is the thionation of a corresponding amide using sulfurization agents. For instance, the reaction of a methylsulfonyl-substituted benzamide with Lawesson’s reagent or phosphorus pentasulfide (P2S5) can yield the desired thioamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale thionation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and solventless conditions can enhance the efficiency and environmental friendliness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfonyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thioamide group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzothioamides depending on the electrophile used.
Applications De Recherche Scientifique
3-(Methylsulfonyl)benzothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 3-(Methylsulfonyl)benzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: Another sulfur-containing heterocycle with significant biological activity.
Thioamide: Compounds containing the thioamide functional group, such as thiourea and thioacetamide.
Sulfonyl Derivatives: Compounds with sulfonyl groups, like sulfonamides and sulfonylureas.
Uniqueness
3-(Methylsulfonyl)benzothioamide is unique due to the combination of the methylsulfonyl and thioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H9NO2S2 |
|---|---|
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
3-methylsulfonylbenzenecarbothioamide |
InChI |
InChI=1S/C8H9NO2S2/c1-13(10,11)7-4-2-3-6(5-7)8(9)12/h2-5H,1H3,(H2,9,12) |
Clé InChI |
ZMMHNKWMJYVZAZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)




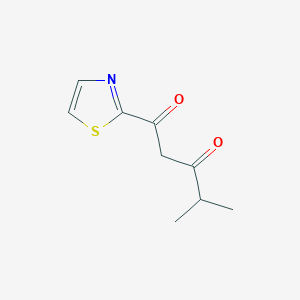
![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)
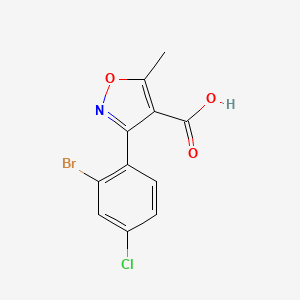
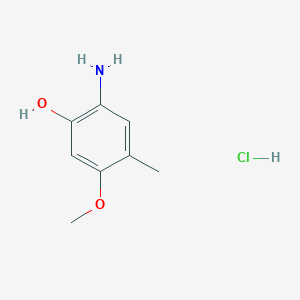
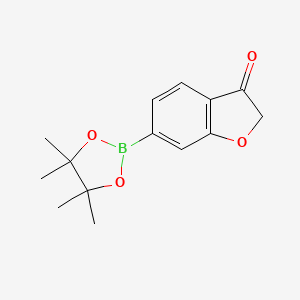
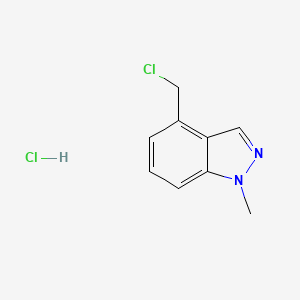
![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide](/img/structure/B13475443.png)
